3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) is a complex organic compound with a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key structural component. This process often requires the use of specific catalysts and reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: . It can be used to create new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.
Mechanism of Action
The mechanism by which 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include other bicyclic amines and nitriles, such as 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile and 8-azabicyclo[3.2.1]octane. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) is unique due to its specific substitution pattern and the presence of the methyl and methylene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
(1S,5R,6R)-8-methyl-4-methylidene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-8-6(4-10)3-7(12(8)2)9(13)11-5/h6-8H,1,3H2,2H3,(H,11,13)/t6-,7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLBSDOHXWPPFR-FXQIFTODSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C1C(=C)NC2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@H]([C@@H]1C(=C)NC2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.